molecular formula C36H58O8 B083423 oleanolic acid beta-D-glucopyranosyl ester CAS No. 14162-53-9

oleanolic acid beta-D-glucopyranosyl ester

Cat. No.: B083423
CAS No.: 14162-53-9
M. Wt: 618.8 g/mol
InChI Key: KMKFOIBUKYMVRJ-YHFBEQRYSA-N
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Description

Oleanolic acid beta-D-glucopyranosyl ester is a naturally occurring triterpenoid saponin found in various plants, particularly in the roots of Achyranthes bidentata. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and hepatoprotective effects . It is a derivative of oleanolic acid, where a beta-D-glucopyranosyl group is esterified at the C-28 position of the oleanolic acid molecule.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oleanolic acid beta-D-glucopyranosyl ester typically involves the esterification of oleanolic acid with beta-D-glucopyranosyl derivatives. One common method includes the use of glycosyl donors such as peracetylated glucopyranosyl bromide in the presence of a Lewis acid catalyst like silver triflate. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often relies on biotransformation processes. Microbial glycosylation using engineered strains of Escherichia coli or yeast can be employed to achieve high yields. These biotechnological methods are preferred due to their specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: Oleanolic acid beta-D-glucopyranosyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Oleanolic acid beta-D-glucopyranosyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Oleanolic acid beta-D-glucopyranosyl ester is unique compared to other similar compounds due to its specific glycosylation pattern, which enhances its solubility and bioavailability. Similar compounds include:

This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O8/c1-31(2)14-16-36(30(42)44-29-28(41)27(40)26(39)22(19-37)43-29)17-15-34(6)20(21(36)18-31)8-9-24-33(5)12-11-25(38)32(3,4)23(33)10-13-35(24,34)7/h8,21-29,37-41H,9-19H2,1-7H3/t21-,22+,23-,24+,25-,26+,27-,28+,29-,33-,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKFOIBUKYMVRJ-YHFBEQRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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oleanolic acid beta-D-glucopyranosyl ester
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oleanolic acid beta-D-glucopyranosyl ester
Customer
Q & A

Q1: What is the significance of finding oleanolic acid beta-D-glucopyranosyl ester in certain Himalayan Panax species?

A: The study revealed that this compound was found in Panax pseudo-ginseng subsp. pseudo-ginseng specimens collected in Central Nepal. [] This finding is significant because previous studies had shown that the saponin composition of roots and rhizomes of this subspecies from Tibet and China was extremely poor. [] The presence of this oleanolic acid saponin, along with other variations in saponin profiles among different Panax species and subspecies, contributes valuable information to the chemotaxonomic understanding of these plants. This information can be crucial for distinguishing between closely related species and understanding their evolutionary relationships. Additionally, it may have implications for the medicinal properties attributed to different Panax species, as saponins are known for their diverse biological activities.

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